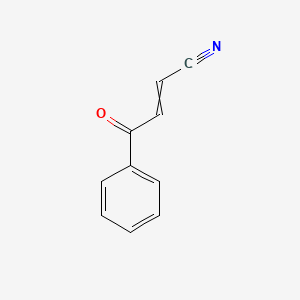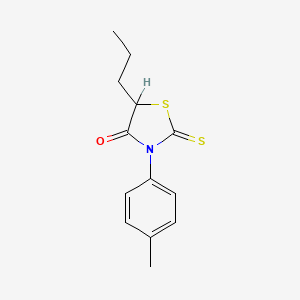![molecular formula C18H12O B14710878 Benzo[c]phenanthren-4-ol CAS No. 22717-96-0](/img/structure/B14710878.png)
Benzo[c]phenanthren-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c]phenanthren-4-ol is a polycyclic aromatic hydrocarbon with the chemical formula C18H12O It is a derivative of benzo[c]phenanthrene, which consists of four fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]phenanthren-4-ol typically involves the functionalization of benzo[c]phenanthrene. One common method is the hydroxylation of benzo[c]phenanthrene using oxidizing agents. For instance, the reaction of benzo[c]phenanthrene with a suitable oxidizing agent like potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions involving the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzo[c]phenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst like palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzo[c]phenanthrenequinone.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzo[c]phenanthren-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of benzo[c]phenanthren-4-ol involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the formation of DNA adducts, which can cause mutations and potentially lead to carcinogenesis. Additionally, the compound can interact with proteins, affecting their function and leading to various biochemical effects .
Comparison with Similar Compounds
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Chrysene: A four-ring polycyclic aromatic hydrocarbon similar in structure to benzo[c]phenanthrene.
Uniqueness: Benzo[c]phenanthren-4-ol is unique due to its specific hydroxylation at the 4-position, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions with biological molecules and provides a handle for further chemical modifications .
Properties
CAS No. |
22717-96-0 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[g]phenanthren-4-ol |
InChI |
InChI=1S/C18H12O/c19-17-7-3-6-16-15(17)11-10-13-9-8-12-4-1-2-5-14(12)18(13)16/h1-11,19H |
InChI Key |
UIJNBWRDXZXYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




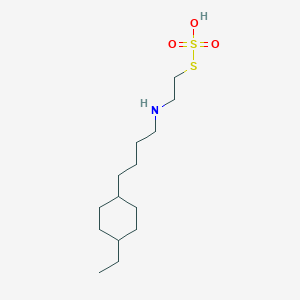
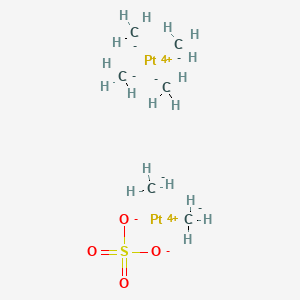
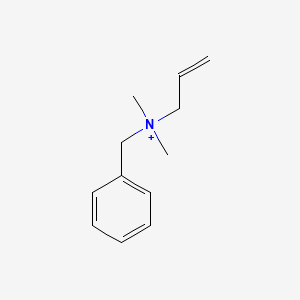
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)
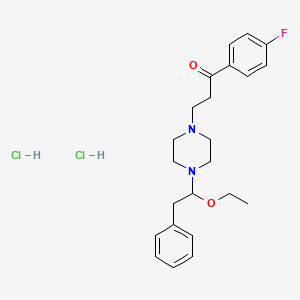
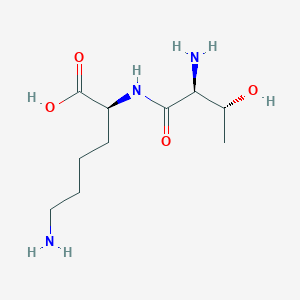

![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
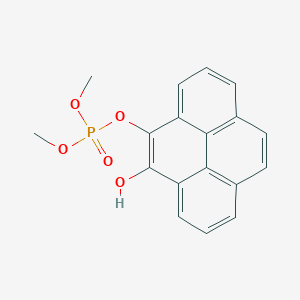
![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
